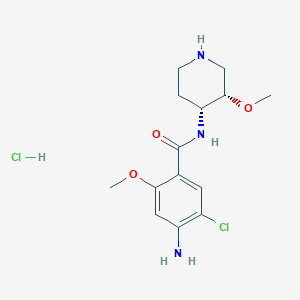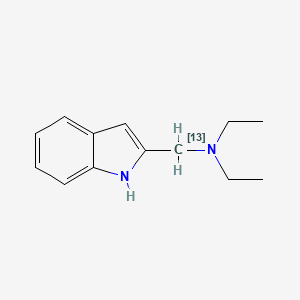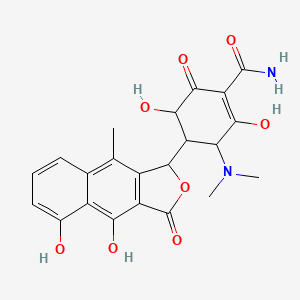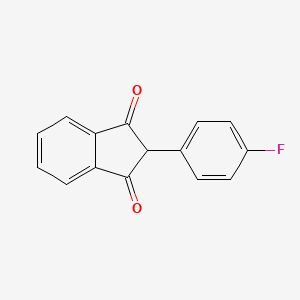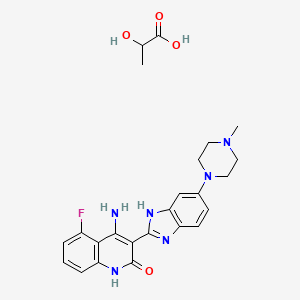
Polyphyllin VII
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polyphyllin VII is a steroidal saponin extracted from Paris polyphylla . It has been found to exert strong anticancer activity and has significant cytotoxicity . It also has anti-inflammatory properties .
Synthesis Analysis
The biosynthetic pathway of polyphyllins begins with the condensation of two molecules of isopentenyl diphosphate and one molecule of dimethylallyl diphosphate . This is then catalyzed by farnesyl diphosphate synthase (FPS) to form farnesyl diphosphate . Tissue samples of P. polyphylla var. yunnanensis during the four dominant developmental stages were collected and investigated using high-performance liquid chromatography and RNA sequencing . Polyphyllin concentrations in the different tissues were found to be highly dynamic across developmental stages .
Molecular Structure Analysis
Polyphyllin VII has a molecular formula of C51H84O22 . Its average mass is 1049.199 Da and its monoisotopic mass is 1048.545410 Da .
Chemical Reactions Analysis
Polyphyllin VII has been found to reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE 2) and the protein and mRNA expressions of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) and enzymes (inducible NO synthase [iNOS], cyclooxygenase-2 [COX-2], and Matrix metalloproteinase-9 [MMP-9]) in LPS-induced RAW264.7 cells by suppressing the NF-κB and MAPKs pathways .
Physical And Chemical Properties Analysis
Polyphyllin VII has a molecular weight of 1031.18 . It is soluble in DMSO .
Scientific Research Applications
Anti-Inflammatory Effects
PP7 has been found to have anti-inflammatory effects both in vitro and in vivo . It reduces the production of nitric oxide (NO) and prostaglandin E2 (PGE 2), and the protein and mRNA expressions of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) and enzymes (inducible NO synthase [iNOS], cyclooxygenase-2 [COX-2], and Matrix metalloproteinase-9 [MMP-9]) in lipopolysaccharide (LPS)-induced RAW264.7 cells by suppressing the NF-κB and MAPKs pathways . It also inhibited xylene-induced ear edema and cotton pellet-induced granuloma formation in mice and suppressed LPS and CuSO4-induced inflammation and toxicity in zebrafish embryos .
Anticancer Activity
PP7, a steroidal saponin from Paris polyphylla, has been found to exert strong anticancer activity . It has been found to exert potent anticancer effects on a wide spectrum of cancer cell lines via suppression of cell proliferation, cell cycle arrest, and induction of apoptosis and autophagy .
Extraction Process Optimization
The process of extracting PP7 by water-assisted extraction has been established and optimized . This study provides a theoretical basis for the application of PP7 in pharmaceutical production .
Moesin Inhibition
PP7 has been identified as a novel inhibitor of moesin, a key regulator of the Wnt/β-catenin pathway . PP7 binds to moesin and induces its degradation via the ubiquitin-proteasome pathway, thereby weakening the activity of the Wnt/β-catenin pathway and leading to a reduction in side population cells to overcome bortezomib resistance .
Targeting Hepatocellular Carcinoma Stem Cells
PP7 has been found to have effects on hepatocellular carcinoma stem cells (HCC CSCs) . It promotes apoptosis in HepG2 and Huh7 cells, significantly inhibiting cell proliferation and migration .
Mechanism of Action
Target of Action
Polyphyllin VII (PP7) is a steroidal saponin derived from Rhizoma Paridis . It has been found to exert potent anti-cancer effects on a wide spectrum of cancer cell lines . PP7 primarily targets NF-κB/MMP-9/VEGF signaling pathway , MAPK pathways , and moesin , a key regulator of the Wnt/β-catenin pathway .
Mode of Action
PP7 interacts with its targets and induces various changes. It binds to moesin and induces its degradation via the ubiquitin-proteasome pathway, thereby weakening the activity of the Wnt/β-catenin pathway . This results in a decrease in side population cells, overcoming bortezomib resistance .
Biochemical Pathways
PP7 affects several biochemical pathways. It downregulates the NF-κB and MAPK pathways, reducing the production of nitric oxide (NO) and prostaglandin E2 (PGE 2), and the protein and mRNA expressions of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) and enzymes (inducible NO synthase [iNOS], cyclooxygenase-2 [COX-2], and Matrix metalloproteinase-9 [MMP-9]) . It also suppresses the NF-κB/MMP-9/VEGF signaling pathway, leading to decreased angiogenesis and metastasis .
Pharmacokinetics
After oral administration of the P. polyphylla extract, PP7 was found to have the highest maximum concentration (Cmax, 17.0 ± 2.24 µg/L) of all nine components . The bioavailabilities of all nine components were less than 1% . This low bioavailability is partly due to hydrolysis by intestinal flora .
Result of Action
PP7 exerts strong anti-inflammatory activities in multiple in vitro and in vivo models . It markedly inhibits xylene-induced ear edema and cotton pellet-induced granuloma formation in mice, and suppresses LPS and CuSO4-induced inflammation and toxicity in zebrafish embryos . It also possesses strong anti-angiogenesis and anti-metastasis activities, suggesting that PP7 could be a potential candidate agent for HCC treatment .
Action Environment
The action of PP7 can be influenced by environmental factors. For instance, the presence of intestinal flora can hydrolyze the compounds, affecting their bioavailability . The compounds are predominantly distributed in the liver and lungs, which may be target organs
Safety and Hazards
properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2S,3S,4S,5S,6S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H84O22/c1-21(20-65-45-40(61)38(59)35(56)30(17-52)68-45)9-14-51(64-6)22(2)33-29(73-51)16-28-26-8-7-24-15-25(10-12-49(24,4)27(26)11-13-50(28,33)5)67-48-42(63)44(72-46-41(62)37(58)34(55)23(3)66-46)43(32(19-54)70-48)71-47-39(60)36(57)31(18-53)69-47/h7,21-23,25-48,52-63H,8-20H2,1-6H3/t21-,22+,23+,25+,26-,27+,28+,29+,30-,31+,32+,33+,34+,35-,36+,37-,38+,39-,40-,41-,42+,43+,44+,45-,46+,47+,48+,49+,50+,51+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHYVTIBXQFLKG-UAOMXDAVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@@H]6[C@H]([C@@H]([C@H]([C@@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)C)C)O[C@]1(CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H84O22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1049.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4R,5R,6S)-2-[(2S,3S,4S,5S,6S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6S,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



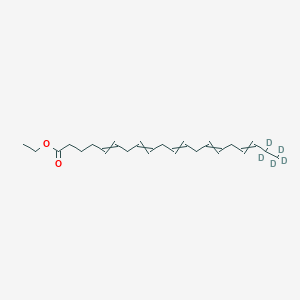

![(6aR,9aS)-4-(Methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1141224.png)
